molecular formula C9H10F3N B13484106 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine

2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine

Cat. No.: B13484106
M. Wt: 189.18 g/mol
InChI Key: MAIHEJJYSPPGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine is an organic compound with a complex structure that includes fluorine atoms and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-fluoro-5-methylbenzylamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

2,2-difluoro-2-(3-fluoro-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H10F3N/c1-6-2-7(4-8(10)3-6)9(11,12)5-13/h2-4H,5,13H2,1H3

InChI Key

MAIHEJJYSPPGHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(CN)(F)F

Origin of Product

United States

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